(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide
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Overview
Description
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide is a chemical compound with the molecular formula C13H20N2O7. It is known for its unique structure, which includes a hydrazide group attached to a D-mannonic acid backbone, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide typically involves the reaction of D-mannonic acid with m-methoxyphenyl hydrazine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained. The reaction may require the use of catalysts or other reagents to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biomolecules, affecting their function. The methoxyphenyl group may also play a role in modulating the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- D-Mannonic acid 2-(p-methoxyphenyl) hydrazide
- D-Mannonic acid 2-(o-methoxyphenyl) hydrazide
- D-Mannonic acid 2-(m-ethoxyphenyl) hydrazide
Uniqueness
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N'-(3-methoxyphenyl)hexanehydrazide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure may result in different chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
15384-31-3 |
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Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N/'-(3-methoxyphenyl)hexanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c1-22-8-4-2-3-7(5-8)14-15-13(21)12(20)11(19)10(18)9(17)6-16/h2-5,9-12,14,16-20H,6H2,1H3,(H,15,21)/t9-,10-,11+,12+/m1/s1 |
InChI Key |
RJGWBXSVVAXDDH-WYUUTHIRSA-N |
SMILES |
COC1=CC=CC(=C1)NNC(=O)C(C(C(C(CO)O)O)O)O |
Synonyms |
D-Mannonic acid 2-(m-methoxyphenyl) hydrazide |
Origin of Product |
United States |
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